molecular formula C15H14FN5O B3836978 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol

2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol

Cat. No. B3836978
M. Wt: 299.30 g/mol
InChI Key: OYRSVGBZZGGMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the pyrimidine-based kinase inhibitor family and has been shown to have significant activity against a variety of cancer cell lines.

Mechanism of Action

The mechanism of action of 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol is believed to involve the inhibition of several key kinases that are involved in cancer cell proliferation. This compound has been shown to bind to the ATP-binding site of these kinases, thereby preventing their activity. In addition, it has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol are primarily related to its inhibition of kinase activity. This compound has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation, including FLT3, c-KIT, and PDGFR. In addition, it has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol in lab experiments include its high yield synthesis, its significant activity against a variety of cancer cell lines, and its well-understood mechanism of action. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its safety profile.

Future Directions

There are several future directions for research involving 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol. One area of focus could be the development of more potent and selective kinase inhibitors based on this compound. Additionally, further research could be conducted to better understand the safety profile of this compound and its potential as a therapeutic agent for cancer. Finally, research could be conducted to explore the potential of this compound as a treatment for other diseases beyond cancer.

Scientific Research Applications

The scientific research application of 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol is primarily focused on its potential as an anti-cancer agent. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation, including FLT3, c-KIT, and PDGFR. This compound has demonstrated significant activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer.

properties

IUPAC Name

2-[[5-fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-13-10-18-14(20-15(13)17-7-9-22)11-2-4-12(5-3-11)21-8-1-6-19-21/h1-6,8,10,22H,7,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSVGBZZGGMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NC=C(C(=N3)NCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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